molecular formula C22H24N2O3S B2414538 6-Methoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 899354-01-9

6-Methoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2414538
CAS RN: 899354-01-9
M. Wt: 396.51
InChI Key: VSQIZZSBFWAXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as MPSQ, is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

A notable area of application is in the development of antitumor agents. Studies have synthesized fused tri- and tetracyclic quinolines, investigating their DNA intercalative properties, cytotoxicity, antitumor activity, and ability to induce topoisomerase II-dependent DNA cleavage. These compounds have shown potent antitumor activities in vitro and in vivo, with some derivatives exhibiting activities comparable to known antitumor drugs. The research highlights the potential of these quinoline derivatives as antineoplastic agents, especially against solid tumors such as sarcoma, melanoma, and carcinoma (Yamato et al., 1989).

Fluorescence and Quantum Chemical Investigations

Another application involves the synthesis and investigation of multi-substituted quinoline derivatives for their fluorescent properties. Research in this area has led to the development of compounds with potential applications in fluorescence imaging and sensing. These studies provide insights into the photophysical properties of quinoline derivatives and their potential use in biological imaging and diagnostics (Le et al., 2020).

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16-7-6-12-24(15-16)22-19-13-17(27-2)10-11-20(19)23-14-21(22)28(25,26)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,6-7,12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQIZZSBFWAXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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